Methyl 4-iodo-2-methyl-3-nitrobenzoate
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Overview
Description
Methyl 4-iodo-2-methyl-3-nitrobenzoate is an organic compound with the molecular formula C10H10INO4. It is a derivative of benzoic acid, featuring an iodine atom, a nitro group, and a methyl ester group. This compound is primarily used as an intermediate in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-iodo-2-methyl-3-nitrobenzoate typically involves a multi-step process. One common method includes the nitration of methyl 2-methylbenzoate to introduce the nitro group, followed by iodination to add the iodine atom. The reaction conditions often involve the use of concentrated nitric acid and sulfuric acid for nitration, and iodine with a suitable oxidizing agent for iodination .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-iodo-2-methyl-3-nitrobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon or iron powder with hydrochloric acid.
Oxidation: Potassium permanganate in an alkaline medium.
Major Products
Substitution: Products like 4-azido-2-methyl-3-nitrobenzoate or 4-thiocyanato-2-methyl-3-nitrobenzoate.
Reduction: 4-iodo-2-methyl-3-aminobenzoate.
Oxidation: 4-iodo-2-methyl-3-nitrobenzoic acid.
Scientific Research Applications
Methyl 4-iodo-2-methyl-3-nitrobenzoate is used in various scientific research applications:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and as a probe in biochemical assays.
Medicine: As a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: In the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 4-iodo-2-methyl-3-nitrobenzoate depends on its specific application. In biochemical assays, it may act as a substrate or inhibitor for certain enzymes, interacting with active sites and affecting enzyme activity. The nitro group can participate in redox reactions, while the iodine atom can undergo substitution reactions, influencing the compound’s reactivity and interactions .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-iodo-3-nitrobenzoate: Similar structure but with different substitution pattern.
Methyl 2-methyl-3-nitrobenzoate: Lacks the iodine atom.
Methyl 4-iodo-3-methylbenzoate: Lacks the nitro group .
Uniqueness
Methyl 4-iodo-2-methyl-3-nitrobenzoate is unique due to the presence of both an iodine atom and a nitro group on the benzoate ring, which imparts distinct reactivity and potential for diverse chemical transformations. This combination of functional groups makes it a valuable intermediate in organic synthesis and pharmaceutical research .
Biological Activity
Methyl 4-iodo-2-methyl-3-nitrobenzoate is a nitro-substituted benzoate compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological interactions, and various applications in medicinal chemistry, emphasizing its mechanisms of action and therapeutic potential.
- Molecular Formula : C9H8INO4
- Molecular Weight : 321.07 g/mol
- IUPAC Name : this compound
- Canonical SMILES : CC1=CC(=C(C=C1C(=O)OC)I)N+[O-]
Synthesis
The synthesis of this compound typically involves:
- Nitration : Introduction of the nitro group using concentrated nitric and sulfuric acids.
- Iodination : Addition of iodine under controlled conditions to form the final product.
Antimicrobial Properties
Nitro-containing compounds, including this compound, have been extensively studied for their antimicrobial activity. Nitro groups can undergo reduction to generate reactive intermediates that bind to DNA, leading to cell death. This mechanism is similar to that seen in well-known antibiotics like metronidazole, which also contains a nitro group .
Anticancer Activity
Recent studies have indicated that nitro-substituted benzoates exhibit significant anticancer properties. They may inhibit tumor cell proliferation and induce apoptosis through various mechanisms, including:
- Inhibition of tubulin polymerization, disrupting mitotic spindle formation.
- Induction of oxidative stress in cancer cells .
Anti-inflammatory Effects
Research has shown that compounds with nitro groups can modulate inflammatory responses. This compound may inhibit pro-inflammatory cytokines and enzymes such as COX-2 and iNOS, which are crucial in the inflammatory pathway .
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Redox Reactions : The nitro group can participate in redox reactions, generating reactive oxygen species (ROS) that induce cellular stress.
- Nucleophilic Substitution : The iodine atom allows for substitution reactions, facilitating interactions with nucleophiles in biological systems.
- Binding to Enzymes : The compound may bind to key enzymes involved in cancer progression and inflammation, inhibiting their activity.
Case Studies
Properties
Molecular Formula |
C9H8INO4 |
---|---|
Molecular Weight |
321.07 g/mol |
IUPAC Name |
methyl 4-iodo-2-methyl-3-nitrobenzoate |
InChI |
InChI=1S/C9H8INO4/c1-5-6(9(12)15-2)3-4-7(10)8(5)11(13)14/h3-4H,1-2H3 |
InChI Key |
YBPIRYDIDGONHK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1[N+](=O)[O-])I)C(=O)OC |
Origin of Product |
United States |
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